Ethyl 2-(4-amino-2-methoxyphenoxy)acetate
Description
Ethyl 2-(4-amino-2-methoxyphenoxy)acetate is a phenyl ether derivative with a methoxy group at the 2-position and an amino group at the 4-position of the aromatic ring, linked to an ethyl acetate moiety. This compound serves as a critical precursor in synthesizing dual glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ) activators, which are promising therapeutic agents for type 2 diabetes .
Properties
CAS No. |
158425-74-2 |
|---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
ethyl 2-(4-amino-2-methoxyphenoxy)acetate |
InChI |
InChI=1S/C11H15NO4/c1-3-15-11(13)7-16-9-5-4-8(12)6-10(9)14-2/h4-6H,3,7,12H2,1-2H3 |
InChI Key |
VXXFDACUNJUVMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)N)OC |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Ethyl 2-(4-amino-2-methoxyphenoxy)acetate is used as an intermediate in the synthesis of more complex organic compounds. Biology: The compound can be used in biological studies to investigate the effects of methoxy-substituted phenols on biological systems. Medicine: Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-(4-amino-2-methoxyphenoxy)acetate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Functional and Application Differences
- Pharmaceutical Potential: The amino-methoxy combination in this compound is critical for dual GK/PPARγ activation, a feature absent in methyl- or halogen-substituted analogues .
- Agrochemical Use: Ethyl 2-(4-fluoro-2-methylphenoxy)acetate (C₁₁H₁₃FO₃) leverages fluorine’s electronegativity for herbicidal activity, while the target compound’s amino group directs it toward metabolic regulation .
- Thermal Stability: The target compound’s hydrogen-bonded crystal lattice (observed via X-ray) enhances stability compared to Ethyl 4-methylphenoxyacetate, which lacks such interactions .
Research Findings and Trends
- Computational Insights: DFT studies on this compound highlight charge delocalization across the ester and amino groups, explaining its reactivity in drug synthesis .
- Safety Profiles: Ethyl 2-(2-methoxy-4-methylphenoxy)acetate requires stringent handling due to irritant properties (GHS Hazard Statements), whereas the amino derivative’s safety data emphasize oxidative sensitivity .
- Biological Activity: Compounds with electron-withdrawing groups (e.g., chlorine in Ethyl 2-(4-chlorophenoxy)acetoacetate) exhibit lower bioactivity compared to amino/methoxy derivatives in diabetes research .
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